molecular formula C18H20N6O2 B12201913 N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine

N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12201913
M. Wt: 352.4 g/mol
InChI Key: LOGVITFOMMWYTN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted at position 4 with a morpholine group and at position 2 with a 4-methoxybenzylamine moiety. The morpholine substituent may enhance solubility, while the 4-methoxybenzyl group contributes to lipophilicity and pharmacokinetic stability.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6O2/c1-25-14-4-2-13(3-5-14)12-21-18-22-16-15(19-6-7-20-16)17(23-18)24-8-10-26-11-9-24/h2-7H,8-12H2,1H3,(H,20,21,22,23)

InChI Key

LOGVITFOMMWYTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with formic acid or formamide.

    Introduction of the 4-morpholinyl group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pteridine core.

    Attachment of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituent patterns, and functional groups. Below is a detailed comparison using examples identified in the provided evidence.

Core Scaffold Variations

Pteridine vs. Quinoline Derivatives
  • Target Compound : Pteridine core with direct morpholine substitution at position 4.
  • Example 173 (): Quinoline core substituted with a 4-(morpholin-4-yl)but-2-enamide side chain at position 6 . Implications: Quinoline’s planar structure may facilitate π-π stacking in biological targets, whereas the pteridine core’s fused rings could introduce steric hindrance or altered hydrogen-bonding capacity.
Benzylamine Derivatives
  • N-Methyl-N-[4-(2-Morpholin-4-ylethoxy)Benzyl]Amine (): Benzylamine core with a morpholine-ethoxy group at position 4 and N-methylation .

Substituent Analysis

Morpholine Positioning
  • Target Compound : Morpholine directly attached to the pteridine ring.
  • Example 173 () : Morpholine incorporated into a flexible butenamide chain .
    • Implications : Direct attachment may restrict conformational freedom, enhancing binding specificity, whereas a side chain could improve solubility but reduce potency.
Aromatic Substituents
  • Target Compound : 4-Methoxybenzyl group.
  • Fluorobenzyl-Pyrrolidine () : 4-Fluorobenzyl substituent .
    • Implications : Methoxy groups increase electron density and lipophilicity compared to fluoro substituents, which are smaller and more electronegative. This difference may influence metabolic stability and membrane permeability.

Data Tables: Structural and Hypothetical Property Comparison

Table 1. Core Scaffold and Substituent Profiles

Compound Name Core Structure Key Substituents Hypothetical LogP* Reference
N-(4-Methoxybenzyl)-4-(Morpholin-4-yl)Pteridin-2-amine Pteridine 4-Morpholin-4-yl, 2-(4-methoxybenzyl) ~2.8
Example 173 () Quinoline 6-(4-Morpholinylbutenamide), 3-cyano ~3.2
N-Methyl-N-[4-(2-Morpholinylethoxy)Benzyl]Amine Benzylamine 4-(2-Morpholinylethoxy), N-methyl ~1.9
Fluorobenzyl-Pyrrolidine () Pyrrolidine 4-Fluorobenzyl ~2.5

*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).

Table 2. Functional Group Impact

Functional Group Role in Target Compound Role in Analogues
Morpholine-4-yl Solubility enhancer, H-bond donor Flexible side chain (Example 173)
4-Methoxybenzyl Lipophilicity, metabolic shield Replaced by fluorobenzyl ()
Pteridine core Rigid, π-deficient system Quinoline (planar, π-rich)

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